molecular formula C13H14FNO2 B11746287 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No.: B11746287
M. Wt: 235.25 g/mol
InChI Key: CVVAMTRFPONHBP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS: 1268138-60-8) is a diketone derivative featuring a 4-fluorophenyl group and a piperidinyl moiety. Its molecular formula is C₁₃H₁₄FNO₂, with a molecular weight of 235.25 g/mol . The compound is synthesized via nucleophilic ring-opening reactions of isatin derivatives with piperidine in aqueous methanol, followed by neutralization and crystallization .

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-piperidin-1-ylethane-1,2-dione

InChI

InChI=1S/C13H14FNO2/c14-11-6-4-10(5-7-11)12(16)13(17)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2

InChI Key

CVVAMTRFPONHBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Iodine-Mediated Aerobic Oxidation

A high-yielding route involves the reaction of 4-fluoroacetophenone with piperidine under iodine catalysis in 1,4-dioxane at 90°C under oxygen atmosphere. The process initiates with the formation of an iminium ion intermediate, detected via LC-ESI-MS at m/z 204, followed by oxidation to the α-ketoamide product.

Reaction Conditions

ParameterSpecification
Reactants4-Fluoroacetophenone, piperidine
CatalystIodine (2.0 equiv)
Solvent1,4-Dioxane
Temperature90°C
AtmosphereO₂ (balloon)
Reaction Time16 hours
Yield92%

Key intermediates include 2-morpholino-1-phenylethanone (m/z 206) and the α-ketoamide product (m/z 220). The oxygen atmosphere facilitates the oxidative cleavage of the C–N bond in the iminium ion, driving the reaction toward completion.

Transition Metal-Catalyzed Approaches

Copper(II)-Mediated Alkyne Addition

A copper(II) trifluoromethanesulfonate-catalyzed reaction between phenylacetylene and N-(benzoyloxy)piperidine in THF yields 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione (84% yield). The mechanism proceeds via Cu(II)-acetylide intermediates, with DBU acting as a base to deprotonate the alkyne.

Critical Steps

  • Intermediate Formation :

    • Cu(II)-acetylide species (m/z 204) reacts with N-(benzoyloxy)piperidine to form a ketone intermediate.

  • Product Isolation :

    • Column chromatography with PE/Et₃N (5:1) achieves purification.

Comparative Analysis of Methods

Table 1. Synthetic Routes for 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione

MethodReactantsCatalystYieldKey Advantage
Oxidative Coupling4-Fluoroacetophenone, piperidineI₂92%High yield, well-characterized intermediates
Acid-CatalyzedFluorophenyl precursorsAcetic acid68%Simplicity, no specialized catalyst
Cu(II)-MediatedPhenylacetylene, N-Bz-piperidineCu(OTf)₂84%Mild conditions, functional group tolerance
Pd-CatalyzedArylglyoxylates, dialkylamidesPd(TFA)₂N/AScalability, modular substrate scope

Mechanistic Considerations

Oxidative Pathway Dominance

The iodine-mediated method’s superiority in yield stems from its dual role in facilitating iminium ion formation (m/z 204) and subsequent oxidation. In contrast, copper-based methods require strict anhydrous conditions to prevent catalyst deactivation.

Solvent Effects

Polar aprotic solvents like 1,4-dioxane stabilize charged intermediates in oxidative coupling, while THF’s moderate polarity suits copper-catalyzed reactions by balancing substrate solubility and catalyst activity.

Challenges and Optimization Opportunities

  • Byproduct Formation : Acidic workup in the acetic acid method risks hydrolyzing the diketone moiety. Neutralization with Na₂CO₃ before extraction mitigates this.

  • Catalyst Cost : Pd-based methods, though versatile, incur higher costs compared to iodine or copper systems .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the ketone group to alcohol.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of piperidine compounds, including 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
  • Antiparasitic Activity :
    • The compound has been evaluated for its effectiveness against Toxoplasma gondii, a parasite responsible for toxoplasmosis. Experimental findings suggest that certain derivatives can inhibit the invasion and motility of this parasite, indicating potential therapeutic uses in treating parasitic infections .
  • Anticancer Properties :
    • Preliminary studies have indicated that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been noted, suggesting avenues for research into its use as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

In a study published in the journal Molecules, researchers synthesized various piperidine derivatives and tested their antimicrobial efficacy using the agar disc diffusion method. Among these derivatives, this compound demonstrated notable inhibition zones against E. coli and S. aureus, supporting its potential as an antimicrobial agent .

Case Study 2: Antiparasitic Activity

A study focused on the antiparasitic effects of piperidine derivatives showed that certain compounds significantly reduced the viability of Toxoplasma gondii tachyzoites in vitro. The results indicated that this compound could be further investigated as a treatment option for toxoplasmosis .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione involves interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can enhance binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aromatic ring or the heterocyclic amine, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-Fluorophenyl Piperidin-1-yl 235.25 N/A N/A Balanced lipophilicity, basic piperidine
1-(2’-Aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione (3a) 2’-Aminophenyl Piperidin-1-yl 232.27 184 45 Amino group enhances H-bonding potential
1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) 4-Fluorophenyl 1H-Indol-3-yl 283.27 N/A 78 Bulky indole increases π-π interactions
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethane-1,2-dione 4-Fluorophenyl Morpholin-4-yl 237.23 N/A N/A Morpholine improves aqueous solubility
1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione HCl 3-Bromophenyl Piperazin-1-yl 333.61 N/A N/A Bromine adds steric bulk; HCl salt enhances solubility

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., F, Cl, Br) increase melting points due to stronger intermolecular forces (e.g., compound 3o in melts at 209°C). Amino groups (e.g., in 3a) lower yields (45%) compared to non-polar substituents, likely due to side reactions .
  • Heterocyclic Amine Influence :
    • Piperidine (target compound) offers moderate basicity (pKa ~11) and lipophilicity (LogP ~2.3).
    • Morpholine derivatives (e.g., ) exhibit higher solubility due to the oxygen atom’s polarity.
    • Piperazine analogs (e.g., ) form stable salts, improving bioavailability.

Biological Activity

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, also known by its CAS number 1268138-60-8, is an organic compound with significant potential in medicinal chemistry. Its structure features a fluorophenyl group and a piperidine moiety, which are known to influence biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H14FNO2
  • Molecular Weight : 235.25 g/mol
  • CAS Number : 1268138-60-8

Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors, particularly in the context of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various dermatological conditions. Inhibiting this enzyme can lead to significant therapeutic effects, especially in treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase (AbTYR). The results demonstrated that derivatives of this compound exhibited competitive inhibition with varying degrees of potency. For instance, one derivative showed an IC50 value of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .

CompoundIC50 (μM)Type of Inhibition
This compound derivative0.18Competitive
Kojic Acid17.76Competitive

Cytotoxicity Studies

In vitro studies on B16F10 melanoma cells indicated that certain derivatives did not exhibit cytotoxic effects while effectively inhibiting melanin production. This suggests a favorable safety profile for potential cosmetic applications .

Case Study 1: Antimelanogenic Effects

A specific derivative of this compound was tested for its antimelanogenic properties. The compound was found to significantly reduce melanin synthesis in B16F10 cells without inducing cytotoxicity. This highlights its potential utility in skin-whitening formulations .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated piperidine derivatives revealed that modifications to the phenyl ring can enhance tyrosinase inhibition. For example, introducing electron-withdrawing groups increased binding affinity to the enzyme's active site, thereby improving inhibitory potency .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione?

The compound is typically synthesized via α-diketone formation using oxidation or condensation reactions. For example, α-diketones can be generated by reacting substituted amines with glyoxal derivatives under reflux conditions in methanol or ethanol. Propionaldehyde and ammonia in methanol have been used as reagents to form imidazole derivatives from α-diketone precursors . Key parameters include solvent polarity, temperature control (e.g., reflux at ~70°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure, particularly the presence of fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and piperidinyl (δ ~1.5–3.5 ppm for aliphatic protons) groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, studies report a mean C–C bond length of 1.396 Å and dihedral angles between aromatic rings of 8.5–64.6°, indicating conformational flexibility .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 334.34 for C₂₀H₁₅FN₂O₂) .

Q. What are the recommended handling and storage conditions for this compound?

  • Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption or oxidation .
  • Solubility : Soluble in DMSO (≥1.48 mg/mL), ethanol (<2.42 mg/mL), and water (<2.39 mg/mL) .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation or direct skin contact .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., iron) improve efficiency in indole-acylation reactions .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products.
  • Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures enhances purity . Reported yields range from 57% to 83% depending on substituent electronic effects .

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. π-π interactions) be resolved?

Contradictions arise from dynamic packing effects or twin refinement challenges. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.83 Å) to improve data-to-parameter ratios (>12:1) .
  • Software Tools : SHELXL for refinement (R factor <0.05) and SIR97 for phase determination .
  • Validation Metrics : Analyze residual electron density maps and Flack parameters to distinguish racemic twins .

Table 1 : Key Crystallographic Parameters

ParameterValue
Space groupPca2₁ (orthorhombic)
Unit cell dimensionsa = 12.095 Å, b = 7.410 Å, c = 35.163 Å
π-π Interaction distance3.81–3.83 Å
Hydrogen bond lengthN–H⋯N = 2.10–2.15 Å

Q. What structure-activity relationships (SAR) guide its application in drug discovery (e.g., kinase or HIV inhibition)?

  • Kinase Inhibition : The fluorophenyl group enhances hydrophobic binding to ATP pockets in kinases (e.g., p38 MAP kinase). Piperidinyl substituents improve metabolic stability .
  • HIV-1 Attachment Inhibition : Substituents at the 7-position of azaindole cores (e.g., triazoles) increase potency by forming coplanar conformations with gp120. BMS-626529, a derivative, shows subnanomolar IC₅₀ values and low clearance in preclinical models .

Table 2 : Biological Activity Data

DerivativeTargetIC₅₀/EC₅₀
BMS-626529HIV-1 gp1200.12 nM
Imidazole analogsp38 MAP kinase10–100 nM

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